benzyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine
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Overview
Description
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable fluoroethyl halide.
Attachment of the Benzyl Group: The benzyl group can be attached through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and π-stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(2-fluoroethyl)-3-benzyl-1H-pyrazole: Similar structure but with different positions of the benzyl and fluoroethyl groups.
Uniqueness
Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of both a benzyl group and a fluoroethyl group on the pyrazole ring can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17ClFN3 |
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Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c14-7-9-17-13(6-8-16-17)11-15-10-12-4-2-1-3-5-12;/h1-6,8,15H,7,9-11H2;1H |
InChI Key |
RYOZYIRXIZPCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=NN2CCF.Cl |
Origin of Product |
United States |
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